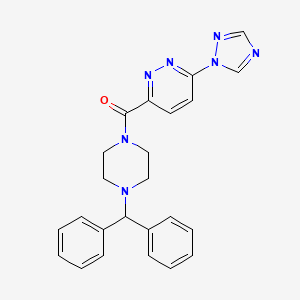

(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-benzhydrylpiperazin-1-yl)methanone

Description

The compound “(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-benzhydrylpiperazin-1-yl)methanone” features a pyridazine core substituted at position 6 with a 1,2,4-triazole ring and linked via a methanone group to a 4-benzhydrylpiperazine moiety. This structure combines heterocyclic aromatic systems (pyridazine and triazole) with a piperazine scaffold modified by a benzhydryl group (two phenyl rings attached to a central carbon).

Properties

IUPAC Name |

(4-benzhydrylpiperazin-1-yl)-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N7O/c32-24(21-11-12-22(28-27-21)31-18-25-17-26-31)30-15-13-29(14-16-30)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17-18,23H,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVYTTIAWAXTGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=NN=C(C=C4)N5C=NC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a 1,2,4-triazole ring have been found to interact with various biological targets, including enzymes like aromatase.

Mode of Action

It’s known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450, and phenyl moieties can have a key interaction in the active site of the enzyme.

Biochemical Pathways

Compounds with a 1,2,4-triazole ring have been found to affect various biochemical pathways, depending on their specific targets.

Biological Activity

The compound (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-benzhydrylpiperazin-1-yl)methanone , often referred to as a triazole-containing derivative, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 336.36 g/mol. The structure features multiple pharmacophores including a triazole ring , pyridazine , and piperazine moieties. These functional groups are known to enhance biological activity by facilitating interactions with various biomolecules.

Anticancer Properties

Several studies have reported on the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, notably:

The compound was found to inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism involves binding to the colchicine site on tubulin, which prevents microtubule polymerization and disrupts mitotic spindle formation.

The biological activity of (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-benzhydrylpiperazin-1-yl)methanone can be attributed to several mechanisms:

- Tubulin Binding : The compound binds to the colchicine site on tubulin, inhibiting microtubule dynamics essential for mitosis.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Immune Modulation : Similar compounds have shown potential in blocking immune checkpoints, enhancing anti-tumor immunity.

Case Studies

A notable study involved synthesizing a series of triazole derivatives and evaluating their cytotoxicity against various cancer cell lines. Among these derivatives, one closely related to our compound exhibited promising activity against MCF-7 and HCT-116 cells with IC50 values significantly lower than standard chemotherapeutics .

Another study focused on the structural optimization of triazole-containing compounds for PD-L1 inhibition. The synthesized derivatives were tested for their ability to disrupt PD-1/PD-L1 interactions using homogeneous time-resolved fluorescence assays, revealing several candidates with potent inhibitory effects .

Scientific Research Applications

Antimicrobial Properties

The compound exhibits notable antimicrobial activity, attributed to the presence of the triazole and piperazine moieties. Research indicates that derivatives containing similar structures have shown efficacy against various bacterial strains. For example, studies have demonstrated that triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Triazole derivatives are known to exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have indicated that compounds similar to (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-benzhydrylpiperazin-1-yl)methanone can disrupt cellular processes leading to cancer cell death.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Preliminary studies suggest favorable absorption and distribution characteristics, although detailed investigations are required to elucidate its metabolic pathways and elimination routes.

Case Studies

Several case studies highlight the applications of this compound in drug discovery:

- Antimicrobial Studies : Research has demonstrated that triazole-containing compounds exhibit significant antibacterial activity, making them candidates for developing new antibiotics.

- Cancer Research : Investigations into the cytotoxic effects of similar compounds on cancer cell lines have shown promising results, suggesting potential therapeutic applications in oncology.

Comparison with Similar Compounds

Structural Analogues from Imidazo-Pyridine-Triazole Hybrids ()

Compounds in share a methanone-linked piperazine framework but differ in core heterocycles and substituents. Key examples include:

| Compound ID | Core Structure | Piperazine Substituent | Triazole Substituent | Physical State | Molecular Weight (ESI-MS) |

|---|---|---|---|---|---|

| 8p | Imidazo[1,2-a]pyridine | 4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl) | 1H-1,2,3-triazol-4-yl | Solid (104–105°C) | Calc: 551.18, Exp: 551.2 |

| 10a | Imidazo[1,2-a]pyridine | 4-(2-(4-propyl-1H-1,2,3-triazol-1-yl)-ethyl) | 1H-1,2,3-triazol-1-yl | Liquid | Calc: 435.24, Exp: 435.3 |

| 10b | Imidazo[1,2-a]pyridine | 4-(2-(4-nonyl-1H-1,2,3-triazol-1-yl)-ethyl) | 1H-1,2,3-triazol-1-yl | Liquid | Calc: 519.37, Exp: 519.4 |

| Target Compound | Pyridazine | 4-benzhydryl | 1H-1,2,4-triazol-1-yl | Not reported | Not reported |

Key Observations :

- Core Heterocycle : The target compound uses pyridazine instead of imidazo-pyridine, reducing electron-rich aromaticity, which may alter binding interactions.

- Triazole Position: The 1,2,4-triazole in the target compound (vs.

Piperazine-Triazole Methanones in Inhibitor Design ()

Compounds from Janssen’s work (e.g., 15, 16, 20) feature piperazine linked to triazole via methanone but with distinct substituents:

Key Observations :

- Substituent Effects : The benzhydryl group in the target compound is bulkier than benzyl or sulfonyl groups in 15/20, which could reduce off-target interactions but may limit solubility.

- Stereochemistry : Compound 20 highlights enantiomer-specific activity, suggesting that the target compound’s stereochemistry (if chiral) must be rigorously controlled .

Pharmacological Analogues ()

JJKK-048, a monoacylglycerol lipase inhibitor, shares a piperidine-triazole-methanone scaffold but differs in substituents:

- Structure: 4-[bis(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl(1H-1,2,4-triazol-1-yl)methanone.

- Activity : In vivo analgesia, hypomotility, and hyperthermia at high doses .

Comparison :

- However, JJKK-048’s piperidine (vs. piperazine) and dioxolane rings may confer distinct pharmacokinetic profiles.

Q & A

Basic: What synthetic methodologies are recommended for the efficient preparation of this compound, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step organic reactions, typically starting with the assembly of the pyridazine-triazole core followed by coupling with the benzhydrylpiperazine moiety. Key steps include:

- Nucleophilic substitution to introduce the triazole group at the pyridazine C6 position.

- Amide coupling (e.g., using EDCI/HOBt or carbodiimide reagents) to link the pyridazine-triazole fragment to the benzhydrylpiperazine carbonyl group .

Optimization focuses on: - Temperature control (e.g., 0–5°C for sensitive intermediates, 80–100°C for coupling reactions).

- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for acylations).

- Purification via column chromatography or recrystallization to achieve >95% purity .

Basic: Which analytical techniques are most effective for confirming structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR to verify substituent positions and stereochemistry.

- 2D NMR (COSY, HSQC) for resolving complex proton-carbon correlations in the benzhydrylpiperazine group .

- Mass Spectrometry (MS):

- HRMS (High-Resolution MS) to confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass).

- HPLC:

- Reverse-phase chromatography (C18 column) with UV detection for purity assessment (≥98%) .

Advanced: How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

Answer:

- Analog synthesis: Systematically modify substituents (e.g., triazole → imidazole, benzhydryl → diphenylmethyl) to assess pharmacophore contributions.

- Bioassays:

- Binding assays (e.g., surface plasmon resonance) to quantify affinity for target receptors (e.g., serotonin or dopamine receptors) .

- Functional assays (e.g., cAMP modulation) to evaluate agonist/antagonist behavior .

- Data correlation: Use multivariate analysis to link structural variations (e.g., logP, steric bulk) to activity trends .

Advanced: What strategies resolve contradictions in biological activity data across assays?

Answer:

- Assay validation:

- Replicate experiments across cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific artifacts .

- Use positive controls (e.g., known receptor antagonists) to calibrate assay sensitivity .

- Data normalization:

- Adjust for batch effects (e.g., plate-to-plate variability) using Z-score standardization .

- Mechanistic studies:

- Knockout models (e.g., CRISPR-edited receptors) to confirm target specificity .

Basic: What are the key physicochemical properties, and how are they determined experimentally?

Answer:

- Solubility:

- Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.

- Quantify via UV-Vis spectroscopy or HPLC .

- Stability:

- Forced degradation studies under acidic (pH 3), basic (pH 9), and UV light to identify degradation products .

- logP:

- Octanol-water partitioning followed by LC-MS quantification .

Advanced: How should pharmacokinetic studies evaluate metabolic stability and bioavailability?

Answer:

- In vitro models:

- Liver microsomes (human/rodent) to assess CYP450-mediated metabolism.

- Caco-2 cell monolayers for intestinal permeability predictions .

- In vivo protocols:

- Dose escalation in rodent models with plasma sampling (LC-MS/MS) to calculate AUC and half-life .

- Metabolite profiling:

- UHPLC-QTOF-MS to identify phase I/II metabolites .

Advanced: What computational approaches predict binding affinity and selectivity?

Answer:

- Molecular docking:

- Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., 5-HT2A).

- Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- QSAR modeling:

- Train models on datasets of analogous triazole-piperazine derivatives to predict IC50 values .

Basic: What are best practices for storage and handling to maintain stability?

Answer:

- Storage:

- Desiccated at -20°C in amber vials to prevent hydrolysis/photo-degradation .

- Handling:

- Use argon/vacuum sealing for hygroscopic intermediates.

- Prepare fresh stock solutions in DMSO (≤0.1% v/v) for bioassays to avoid precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.